molecular formula C17H23NO3 B4503224 N-bicyclo[2.2.1]hept-2-yl-2-(2-methoxyphenoxy)propanamide

N-bicyclo[2.2.1]hept-2-yl-2-(2-methoxyphenoxy)propanamide

Cat. No.: B4503224
M. Wt: 289.4 g/mol
InChI Key: NNOQHTPRJLAPCM-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-(2-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.16779360 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Reaction Mechanisms

Reactions involving bicyclic compounds, such as N-bicyclo[2.2.1]hept-2-yl derivatives, have been extensively studied to understand their chemical behavior and potential applications in synthetic chemistry. For instance, Kas’yan et al. (2011) explored the reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with various glycidyl ethers, resulting in N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives. These reactions were characterized by IR, NMR, and mass spectrometry, providing insights into the regioselectivity of oxirane ring opening and potential applications in synthesizing amino alcohols with specific structural features (Kas’yan et al., 2011).

Material Science and Polymer Chemistry

The unique structural properties of bicyclic compounds like N-bicyclo[2.2.1]hept-2-yl derivatives also find relevance in the development of novel polymers. Liaw et al. (2000) investigated the ring-opening metathesis polymerization (ROMP) of norbornene-containing methacryloyl isocyanate to produce polymers with cross-linkable side chains. This study highlights the potential of such bicyclic compounds in creating new materials with specific physical properties, such as adjustable glass transition temperatures and solubility in common organic solvents (Liaw et al., 2000).

Bioactive Molecule Synthesis

Further, the structural framework of N-bicyclo[2.2.1]hept-2-yl derivatives serves as a basis for synthesizing bioactive molecules. For example, the synthesis of bicyclol metabolites, demonstrating the versatility of bicyclic structures in generating compounds with potential therapeutic applications. These studies shed light on the mechanisms, safety, and effectiveness of such compounds, offering a pathway for the development of new drugs with reduced side effects (Tang et al., 2007).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11(21-16-6-4-3-5-15(16)20-2)17(19)18-14-10-12-7-8-13(14)9-12/h3-6,11-14H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOQHTPRJLAPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCC1C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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